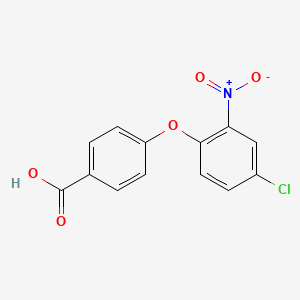

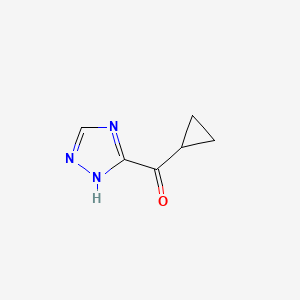

![molecular formula C11H11N5O B2939579 N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide CAS No. 1155020-54-4](/img/structure/B2939579.png)

N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide” is a compound that contains a tetrazole ring. Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A relatively simple method was proposed that enabled the synthesis of tetrazole, its 1-mono and 1,5-disubstituted derivatives by a three-component heterocyclization reaction of primary amines or their salts with orthoesters and sodium azide in acetic acid medium .Molecular Structure Analysis

Tetrazoles are a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .科学的研究の応用

Synthesis and Chemical Properties

N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide, as part of the wider class of tetrazolyl and enamides compounds, finds application in the synthesis of various heterocyclic compounds. Kumar et al. (2013) described an efficient route for synthesizing 2,4,5-trisubstituted thiazoles through chemoselective thionation-cyclization of highly functionalized enamides. This process highlights the utility of such enamides in creating complex thiazole derivatives with potential applications in pharmaceuticals and materials science (Kumar, Parameshwarappa, & Ila, 2013).

Anticancer Research

In the field of anticancer research, derivatives of N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide have been synthesized and evaluated for their efficacy against various cancer cell lines. Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides starting from similar compounds, demonstrating moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines. This research underscores the potential therapeutic applications of these compounds in oncology (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antiallergic Agents

The development of antiallergic agents also benefits from research into N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide and its derivatives. Honma et al. (1983) prepared a new series of tetrazolylpyridinecarboxamides to study the effects of substituents on antiallergic activity, demonstrating significant potential for these compounds in treating allergic reactions (Honma, Oda, Hashiyama, Hanamoto, Nakai, Inoue, Ishida, Takeda, Ono, & Tsuzurahara, 1983).

Microwave-Assisted Synthesis

The synthesis of tetrazolyl pyrazole amides through microwave-assisted techniques, as described by Hu et al. (2011), showcases the advantages of using N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide in the rapid and efficient production of compounds with bactericidal, pesticidal, herbicidal, and antimicrobial activities. This method represents a significant advancement in the field of chemical synthesis, offering a quicker alternative to traditional techniques (Hu, Wang, Zhou, & Xu, 2011).

作用機序

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Safety and Hazards

Due to their significant thermal stability along with high positive values of the enthalpy of formation and the highest nitrogen content among organic compounds, tetrazoles are considered as components of highly effective propellants, explosives, pyrotechnics, as well as gas generating compositions . The main product of their thermal decomposition is nitrogen .

特性

IUPAC Name |

N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O/c1-3-11(17)13-9-4-5-10(8(2)6-9)16-7-12-14-15-16/h3-7H,1H2,2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSULIWINIVXBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C=C)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

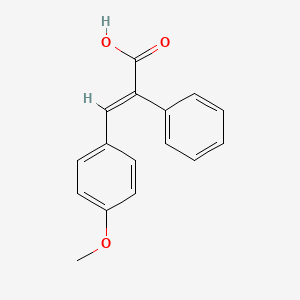

![5-[3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2939497.png)

![N,N-Bis[(2-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B2939498.png)

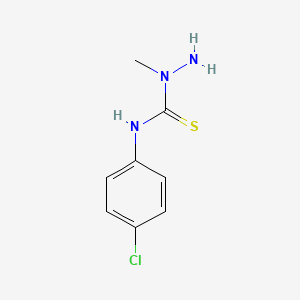

![4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2939499.png)

![N-[(4-Bromophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2939500.png)

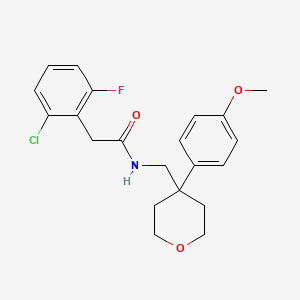

![N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2939506.png)

![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2939508.png)

![2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole](/img/structure/B2939510.png)